5-Chloroindoline
Overview
Description
5-Chloroindoline is a chemical compound with the empirical formula C8H8ClN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, and 1 nitrogen atom, along with a chlorine atom . The molecular weight of this compound is 153.61 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, it’s worth noting that indoline derivatives, in general, are known to participate in a wide variety of synthetic reactions .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 153.61 . The density is predicted to be 1.214±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Assessment of 5-Chloroindoline Derivatives
A study by Shakir et al. (2016) explored the synthesis of novel bioactive Schiff base ligands derived from this compound (5-chloro isatin). These compounds showed promising antibacterial and radical scavenging potencies, with metal complexes exhibiting superior activity compared to free ligands. The study also screened the cytotoxicity of these ligands and their metal complexes on various cancer cell lines, revealing potential as chemotherapeutic agents (Shakir et al., 2016).
Corrosion Inhibition
Moretti et al. (1996) investigated the use of this compound as a corrosion inhibitor for mild steel in sulphuric acid. The study found that the inhibitory effect of this compound was more pronounced on the anodic process, providing valuable insights into its application in corrosion protection (Moretti et al., 1996).
Antimicrobial and Antifungal Applications
Khalid et al. (2020) synthesized a series of this compound-2,3-dione derived ligands, which showed significant antimicrobial and antifungal activities. The metal chelates formed were more biologically active than the uncomplexed ligands, demonstrating potential applications in combating microbial infections (Khalid et al., 2020).
Applications in Parasympathomimetic Agents
Takayanagi et al. (1971) discovered that 1-methyl-5-chloroindoline methylbromide, a derivative of this compound, contracts the isolated ileum of guinea pigs. This suggests potential applications of this compound derivatives as parasympathomimetic agents (Takayanagi et al., 1971).
Antidepressant-Like Effects
Pandey et al. (2010) evaluated the antidepressant-like effect of a compound with affinity to 5-HT(2A) receptors derived from this compound. This compound showed potential as an antidepressant in various rodent behavioral assays, suggesting a new avenue for antidepressant medication development (Pandey et al., 2010).
Synthesis and Optimization for Anticancer Agents
Rezk et al. (2016) synthesized 3-substituted-6-chloroindoles and evaluated their growth inhibitory effects on various cancer cell lines. The study aimed to identify compounds with potential as anticancer agents, targeting the MDM2/MDMx complex (Rezk et al., 2016).
Antimicrobial Activity of Derivatives
Shingade et al. (2012) synthesized a series of this compound-2,3-dione derivatives and evaluated their antimicrobial activity. Some compounds showed significant activity, highlighting the potential of this compound derivatives in antimicrobial applications (Shingade et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Chloroindoline is the DNA polymerase III β subunit, also known as the bacterial sliding clamp . This protein plays a central role in DNA replication and serves as a protein-protein interaction hub with a common binding pocket to recognize linear motifs in the partner proteins .
Mode of Action
It is known that indole derivatives, which include this compound, have a wide spectrum of activities such as antibacterial, antifungal, antitubercular, anticonvulsant, anticancer, and antioxidant . They operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, which are also known as penicillin binding proteins (PBPs), involved in the biosynthesis of cell wall .
Biochemical Pathways
Indole derivatives, including this compound, affect various biochemical pathways. For instance, they are involved in the shikimate pathway for the biosynthesis of indoles . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The result of this compound’s action is its potential antimicrobial activity. A series of this compound derivatives were synthesized and screened for possible antibacterial and antifungal activity . Some of these compounds showed substantially significant activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloroindoline are not fully understood due to the limited research available. As an indole derivative, it may interact with various enzymes, proteins, and other biomolecules. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. The stability, degradation, and long-term effects on cellular function of indole derivatives have been studied in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. The dosage effects of indole derivatives have been studied in various animal models .
Metabolic Pathways
Indole derivatives are involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of proteins can be predicted using tools such as CELLO .
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCIVAPEOZDEGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180355 | |
Record name | 5-Chloroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25658-80-4 | |
Record name | 5-Chloroindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25658-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloroindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloroindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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